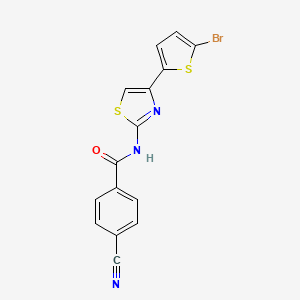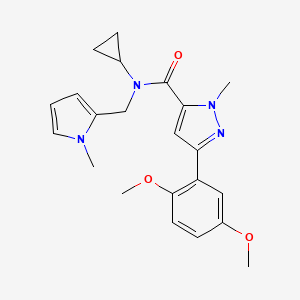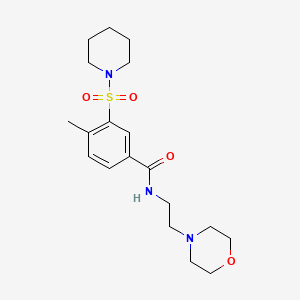![molecular formula C29H32N2O4 B2593557 ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate CAS No. 539806-84-3](/img/structure/B2593557.png)
ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Research
Indole derivatives, such as the compound , have been extensively studied for their anticancer properties. The indole moiety is a common structure found in many natural and synthetic compounds with significant biological activity. Research has shown that indole derivatives can interact with various cellular targets and can be designed to inhibit tumor growth and proliferation .
Antimicrobial Activity
The benzylamino group present in the compound suggests potential antimicrobial activity. Similar structures have been synthesized and tested against a range of microbial strains, showing moderate to excellent activity. This implies that our compound could be valuable in the development of new antimicrobial agents .
Neuroprotective Applications
The hydroxypropoxy component of the molecule may confer neuroprotective benefits. Compounds with similar structures have been shown to exhibit neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases or in protecting neuronal cells from toxic insults .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. The compound’s structure suggests it could be effective in reducing inflammation, which is a key component in many chronic diseases, including arthritis, asthma, and cardiovascular diseases .
Antioxidant Potential
The presence of an indole core in the compound indicates a possible role as an antioxidant. Antioxidants are crucial in combating oxidative stress, which is implicated in aging and various diseases. Research into similar compounds has revealed significant antioxidant activity .
Probe Design for Biological Studies
The unique structure of this compound makes it a candidate for probe design in biological studies. Probes with indole cores can be used to investigate biological pathways, enzyme activities, and receptor-ligand interactions, providing insights into cellular processes and potential therapeutic targets .
Pharmacokinetic Studies
Given the compound’s complex structure, it could be used in pharmacokinetic studies to understand how similar compounds are absorbed, distributed, metabolized, and excreted in the body. This information is crucial for drug development and optimizing therapeutic efficacy .
Drug Design and Synthesis
Lastly, the compound’s multifaceted structure makes it an excellent candidate for drug design and synthesis. Its diverse functional groups allow for a high degree of modification, which can be exploited to create novel drug candidates with specific pharmacological profiles .
properties
IUPAC Name |
ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O4/c1-4-34-29(33)28-21(3)31(23-12-10-20(2)11-13-23)27-15-14-25(16-26(27)28)35-19-24(32)18-30-17-22-8-6-5-7-9-22/h5-16,24,30,32H,4,17-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYNEFXAACEXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCC3=CC=CC=C3)O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2593475.png)


![2-[(4-Chlorophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid](/img/structure/B2593480.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2593481.png)
![4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(3-phenyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2593482.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B2593483.png)
![N-Cyclopropyl-N-methyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2593485.png)
![3-Benzyl-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2593486.png)




![3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2593497.png)